3-Amino-2-benzyl-4,4,4-trifluorobutyric acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-2-benzyl-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)9(15)8(10(16)17)6-7-4-2-1-3-5-7/h1-5,8-9H,6,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUUQEUKMYQEOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(F)(F)F)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301214502 | |
| Record name | α-(1-Amino-2,2,2-trifluoroethyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301214502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225227-89-3 | |
| Record name | α-(1-Amino-2,2,2-trifluoroethyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1225227-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(1-Amino-2,2,2-trifluoroethyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301214502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Amino 2 Benzyl 4,4,4 Trifluorobutyric Acid
Retrosynthetic Analysis and Strategic Disconnections for the β-Amino Acid Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For a complex molecule like 3-Amino-2-benzyl-4,4,4-trifluorobutyric acid, several strategic bond disconnections can be envisioned to simplify the synthetic challenge.
Key disconnections for the β-amino acid scaffold include:
Cα-Cβ Bond Cleavage: This approach simplifies the molecule into two main fragments: a benzyl-substituted carbonyl compound (or its equivalent) and a trifluoromethylated amino-component. This strategy often involves aldol- or Mannich-type reactions in the forward synthesis.
N-Cβ Bond Cleavage: This disconnection leads to a precursor with a carbon-carbon backbone already in place, such as an α,β-unsaturated ester. The amino group is then introduced via a conjugate addition of an amine nucleophile.
Cα-Benzyl Bond Cleavage: This strategy involves forming the C2-benzyl bond on a pre-existing 3-amino-4,4,4-trifluorobutyric acid scaffold. This is typically achieved through the alkylation of an enolate or its equivalent.
Common synthetic strategies to access β-amino acids based on these disconnections include the conjugate addition of amines, Mannich-type reactions, and homologation of α-amino acids, such as through the Arndt-Eistert reaction. illinois.edu Each of these routes requires careful consideration of protecting group strategies and stereochemical control to achieve the desired target molecule.
Approaches to the 4,4,4-Trifluorobutyric Acid Backbone
The construction of the fluorinated carbon backbone is a critical phase in the synthesis. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences the reactivity of adjacent functional groups.
Incorporation of Trifluoromethyl Groups via Electrophilic or Nucleophilic Fluorination
Direct trifluoromethylation is a powerful tool for introducing the CF₃ moiety. This can be achieved using either nucleophilic or electrophilic sources of the trifluoromethyl group.
Nucleophilic Trifluoromethylation: Reagents such as trifluoromethyltrimethylsilane (TMSCF₃), often activated by a fluoride source, can add to carbonyl compounds like aldehydes or ketones. The resulting trifluoromethylated alcohol can then be further elaborated to the desired butyric acid backbone.
Electrophilic Trifluoromethylation: Reagents like Umemoto's or Togni's reagents can deliver a "CF₃⁺" equivalent to a nucleophilic carbon, such as an enolate or enamine. This would involve forming the C3-C4 bond by reacting a suitable three-carbon nucleophile with an electrophilic trifluoromethylating agent.
Transformations of Trifluoromethylated Ketones and Esters
An alternative and often more practical approach is to start with commercially available building blocks that already contain the trifluoromethyl group.
From Trifluoroacetic Acid Esters: Ethyl trifluoroacetate (B77799) is a common starting material. It can undergo reactions like the Claisen condensation with an acetate (B1210297) ester to form a trifluoroacetoacetic ester. This β-keto ester is a versatile intermediate that can be further modified. For example, it can be converted into a β-amino ester through reductive amination or by reacting with an amine to form an enamine, followed by reduction.
From Trifluoromethyl Ketones: Trifluoromethyl ketones can serve as electrophiles in various carbon-carbon bond-forming reactions. For instance, a Reformatsky reaction with a zinc enolate of an α-bromo ester could be used to construct the carbon skeleton. Subsequent chemical transformations would be required to install the amino group at the C3 position and the benzyl (B1604629) group at C2.
Formation of the Benzyl Moiety and Stereochemistry at C-2
Introducing the benzyl group at the C-2 position with control over the resulting stereochemistry is a crucial step that dictates the final architecture of the molecule.
Stereoselective Alkylation Strategies at the α-Position (C-2)
One of the most common methods for introducing substituents at the α-position of a carbonyl compound is through enolate alkylation. To control the stereochemistry, chiral auxiliaries are often employed.
The general approach involves:
Attaching a chiral auxiliary to a precursor like 3-amino-4,4,4-trifluorobutyric acid (with the amino group protected).
Generating a stereochemically defined enolate using a suitable base.
Trapping the enolate with an electrophile, in this case, benzyl bromide. The chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to a diastereoselective alkylation.
Cleavage of the chiral auxiliary to yield the enantiomerically enriched product.
Pseudoephedrine is an example of an effective chiral auxiliary for the enantioselective preparation of α-substituted β-amino acids. acs.org
| Step | Description | Typical Reagents | Key Consideration |
| 1 | Attachment of Chiral Auxiliary | (R,R)-pseudoephedrine, DCC | Formation of a stable amide bond |
| 2 | Enolate Formation | Lithium diisopropylamide (LDA) | Temperature control to prevent side reactions |
| 3 | Alkylation | Benzyl bromide (BnBr) | Diastereoselective addition |
| 4 | Auxiliary Cleavage | Acidic or basic hydrolysis | Recovery of the chiral auxiliary |
Aldol-Type Reactions with Benzyl-Containing Electrophiles/Nucleophiles
Aldol (B89426) and Mannich reactions provide powerful methods for forming the C2-C3 bond and can simultaneously set the stereochemistry at both positions.
Aldol Reaction: A potential strategy involves an aldol reaction between a metal enolate of an acetate derivative (e.g., lithium acetate enolate) and 3,3,3-trifluoropropanal, followed by oxidation and introduction of the benzyl group. A more direct approach could be a stereoselective aldol reaction between an enolate bearing the benzyl group and a trifluoromethyl-containing electrophile.
Mannich Reaction: The Mannich reaction is a classic method for synthesizing β-amino carbonyl compounds. A potential route would involve the reaction of a pre-formed enolate (e.g., from a silyl ketene acetal derived from a benzyl-substituted ester) with an imine derived from a trifluoromethyl-containing aldehyde. The choice of chiral catalysts or auxiliaries can render this reaction highly stereoselective.
Asymmetric Synthetic Routes to Enantiomerically Pure this compound
The creation of the two adjacent stereocenters in this compound requires precise stereochemical control. Various asymmetric methodologies have been developed for fluorinated β-amino acids, broadly categorized into chiral auxiliary-mediated reactions, enantioselective catalysis, and chemoenzymatic methods.
Chiral auxiliary-based methods are a classical and reliable approach for asymmetric synthesis. In this strategy, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a bond-forming reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recovered.
While the use of Ni(II) complexes of glycine Schiff bases derived from chiral ligands like (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) is a powerful and scalable method for the asymmetric synthesis of α-amino acids, this approach is not directly applicable to the synthesis of β-amino acids like the target compound. beilstein-journals.orgacs.org The methodology is designed to activate the α-position of glycine for alkylation, leading to α-substituted-α-amino acids. nih.gov
However, other chiral auxiliary strategies are well-suited for preparing fluorinated β-amino acids. A notable approach involves the diastereoselective reduction of a chiral β-enamino ester. For instance, the synthesis of β-fluoroalkyl β-amino acid derivatives has been achieved using (-)-8-phenylmenthol as a chiral auxiliary. nih.gov In this method, a fluorinated imidoyl chloride is reacted with the enolate of an ester bearing the chiral auxiliary to form a β-enamino ester. The subsequent reduction of the double bond is directed by the auxiliary, establishing the stereocenters at the α and β positions with moderate to good diastereoselectivity. nih.gov The stereochemical outcome is rationalized by a metal-chelated six-membered transition state during the hydride reduction step. nih.gov
Another strategy involves the diastereoselective addition of nucleophiles to imines bearing a chiral auxiliary. This has been effectively used to synthesize various α-trifluoromethyl amines and could be adapted for β-amino acid precursors. nih.gov
Table 1: Example of Chiral Auxiliary-Mediated Synthesis for a Fluorinated β-Amino Acid Derivative
| Step | Reagents and Conditions | Product | Stereoselectivity (d.r.) | Reference |
| 1. Enamino ester formation | Fluorinated imidoyl chloride, Ester enolate of (-)-8-phenylmenthol | Chiral γ-fluorinated β-enamino ester | N/A | nih.gov |
| 2. Diastereoselective reduction | NaBH₄, ZnI₂, CH₂Cl₂ | Chiral β-fluoroalkyl β-amino acid derivative | Moderate to Good | nih.gov |
Enantioselective Catalysis
Enantioselective catalysis offers a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries, utilizing small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Both organocatalysis and transition metal catalysis have been successfully applied to the synthesis of fluorinated β-amino acid precursors.
Organocatalysis: The asymmetric Mannich reaction is one of the most powerful methods for synthesizing chiral β-amino carbonyl compounds, which are direct precursors to β-amino acids. researchgate.net This reaction involves the addition of an enolizable carbonyl compound (e.g., a ketone or aldehyde) to a pre-formed imine. Chiral bifunctional organocatalysts, such as squaramides or thioureas derived from cinchona alkaloids, can effectively catalyze the enantioselective addition of nucleophiles to fluorinated imines or the addition of fluorinated nucleophiles to imines. researchgate.netnih.gov These catalysts typically operate through a dual hydrogen-bonding mechanism, simultaneously activating both the imine electrophile and the enolate nucleophile within a highly organized, chiral transition state to achieve high stereoselectivity. researchgate.net
Transition Metal Catalysis: Transition metal-catalyzed reactions provide another major pathway. Asymmetric hydrogenation of a β-enamido ester precursor is a common and effective strategy. Chiral phosphine ligands complexed with rhodium or ruthenium catalysts can hydrogenate the C=C double bond with high enantioselectivity, establishing both stereocenters simultaneously if the substrate is appropriately substituted.
More recent advances include novel catalytic C-H functionalization and fluoroalkylation reactions. For example, copper(II)-mediated C(sp³)-H direct fluorination has been used to create quaternary fluorinated centers selectively. nih.gov While not a direct route to the target molecule, it highlights the power of modern catalysis to forge C-F bonds stereoselectively. Similarly, phase-transfer catalysis using chiral ammonium salts has been employed for the enantioselective α-trifluoromethylthiolation of isoxazolidin-5-ones, which serve as masked β-amino acids. nih.gov
Table 2: Overview of Enantioselective Catalytic Strategies for Fluorinated β-Amino Acid Synthesis
| Catalytic Strategy | Catalyst Type | Key Reaction | Stereocontrol Mechanism | References |
| Organocatalysis | Chiral Squaramide / Thiourea | Asymmetric Mannich Reaction | H-bonding activation of imine and nucleophile | researchgate.netnih.gov |
| Transition Metal Catalysis | Chiral Rh or Ru Phosphine Complexes | Asymmetric Hydrogenation | Coordination to catalyst's chiral pocket | researchgate.net |
| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salt | Asymmetric α-functionalization | Chiral ion pair formation | nih.gov |
Chemoenzymatic Approaches for Stereocontrol and Resolution
Chemoenzymatic methods leverage the exceptional selectivity of enzymes to achieve high levels of stereocontrol under mild, environmentally friendly conditions. For the synthesis of enantiopure β-amino acids, the most common strategy is the kinetic resolution of a racemic mixture.
Lipases are frequently used for this purpose due to their stability, broad substrate tolerance, and commercial availability. mdpi.com A highly efficient method for producing enantiomers of fluorinated β-amino acids involves the lipase-catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochlorides. mdpi.com For example, lipase PSIM from Burkholderia cepasia has been used to selectively hydrolyze the (S)-enantiomer of a racemic ester, leaving the unreacted (R)-enantiomer behind. mdpi.com This process can furnish both the (S)-amino acid product and the (R)-amino ester starting material with excellent enantiomeric excess (ee ≥ 99%) and in good chemical yields (>48%) on a preparative scale. mdpi.com
Another chemoenzymatic strategy is the asymmetric synthesis from a prochiral precursor. Dehydrogenase enzymes have been used for the de novo synthesis of fluorinated α-amino acids, such as 3-fluoroalanine, via the reductive amination of a fluorinated α-keto acid. nih.gov This approach, often coupled with a cofactor regeneration system, can achieve high reaction yields (>85%) and complete enantiomeric excess. nih.gov While demonstrated for α-amino acids, this principle could be extended to β-amino acids through the use of aminotransferases or other suitable enzymes capable of acting on fluorinated β-keto acid substrates.
Scalability and Green Chemistry Considerations in Synthesis
The practical application of any synthetic route depends on its scalability and adherence to the principles of green chemistry. For a molecule like this compound, these factors are critical for potential pharmaceutical development.
Scalability: Many modern asymmetric methods are designed with scalability in mind.
The use of chiral Ni(II) complexes for α-amino acid synthesis has been demonstrated on scales exceeding 100 grams, showcasing the robustness of the reaction, ease of purification through crystallization, and high yields. beilstein-journals.orgnih.gov These principles of using well-behaved crystalline intermediates are a benchmark for scalable syntheses.
Chemoenzymatic resolutions are also highly scalable. Bioreactors can be used to process large quantities of substrate, and enzymes can be immobilized on solid supports to allow for easy recovery and reuse, making the process more cost-effective and suitable for industrial production. mdpi.com The preparative-scale resolution of fluorinated β-amino esters demonstrates this capability. mdpi.com
Green Chemistry Considerations: Green chemistry aims to minimize the environmental impact of chemical processes. Several of the discussed synthetic strategies incorporate these principles:
Catalysis: The use of enantioselective organocatalysts or transition metal catalysts is inherently green, as it avoids the use of stoichiometric amounts of chiral reagents, thus reducing waste. nih.gov
Biocatalysis: Chemoenzymatic methods are a cornerstone of green chemistry. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), often in water, and are biodegradable. Their high selectivity reduces the formation of byproducts and simplifies purification. mdpi.comnih.gov
Auxiliary Recycling: In chiral auxiliary-mediated syntheses, the ability to recover and reuse the expensive chiral auxiliary in high yield is crucial for both economic viability and waste reduction. nih.gov
Atom Economy: Synthetic routes that build the molecule through addition reactions (e.g., Mannich reactions, conjugate additions, hydrogenations) are preferable to those involving multiple steps with protecting groups or leaving groups, as they maximize the incorporation of atoms from the reactants into the final product.
By prioritizing catalytic methods, particularly chemoenzymatic and organocatalytic routes, and designing processes that allow for the recycling of chiral agents, the synthesis of this compound can be aligned with the principles of sustainable and scalable chemical manufacturing.
Chemical Reactivity and Derivatization of 3 Amino 2 Benzyl 4,4,4 Trifluorobutyric Acid
Reactivity of the Amino Group
The primary amino group in 3-amino-2-benzyl-4,4,4-trifluorobutyric acid is a versatile site for a variety of chemical transformations, allowing for the introduction of a wide range of functionalities. Its reactivity is influenced by the electronic effects of the neighboring trifluoromethyl group and the steric hindrance posed by the benzyl (B1604629) substituent.
Amidation and Peptide Coupling Reactions with Fluorinated Amino Acids
The amino group of this compound readily participates in amidation and peptide coupling reactions, enabling its incorporation into peptide chains. The presence of the trifluoromethyl group can influence the reactivity of the amino group and the conformational properties of the resulting peptides. Standard peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) in the presence of activators (e.g., HOBt, HOAt), are commonly employed to facilitate the formation of the amide bond.
The coupling of this fluorinated β-amino acid with other fluorinated amino acids is of particular interest for creating peptides with enhanced metabolic stability and unique structural properties. For instance, coupling with N-Fmoc protected 2-amino-4,4,4-trifluorobutanoic acid can be achieved using established solid-phase or solution-phase peptide synthesis protocols. The use of fluorinated amino acid fluorides has also been reported as an effective method for peptide bond formation, offering high reactivity and stability. google.com
Table 1: Exemplary Peptide Coupling Reactions
| Entry | Coupling Partner | Coupling Reagents | Product |
|---|---|---|---|
| 1 | N-Fmoc-Ala-OH | HBTU, HOBt, DIPEA | N-Fmoc-Ala-(3-amino-2-benzyl-4,4,4-trifluorobutyryl)-... |
| 2 | Boc-Phe-OH | EDC, DMAP | Boc-Phe-(3-amino-2-benzyl-4,4,4-trifluorobutyryl)-... |
N-Alkylation, N-Acylation, and Sulfonylation
The nucleophilic nature of the amino group allows for N-alkylation, N-acylation, and N-sulfonylation reactions, providing access to a diverse range of derivatives with modified electronic and steric properties.
N-Alkylation can be achieved by reacting the amino acid with alkyl halides in the presence of a base. The reaction conditions can be tailored to favor mono- or di-alkylation. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is another common method for introducing alkyl groups.
N-Acylation is readily accomplished using acid chlorides or anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. This reaction is fundamental for introducing various acyl groups, which can serve as protecting groups or modulate the biological activity of the molecule.
N-Sulfonylation involves the reaction of the amino group with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, typically in the presence of a base like pyridine (B92270) or triethylamine. This transformation yields sulfonamides, which are important functional groups in many pharmaceutical compounds.
Table 2: Representative N-Derivatization Reactions
| Reaction Type | Reagent | Base | Product |
|---|---|---|---|
| N-Methylation | Methyl iodide | K₂CO₃ | 3-(Methylamino)-2-benzyl-4,4,4-trifluorobutyric acid |
| N-Acetylation | Acetic anhydride | Triethylamine | 3-(Acetylamino)-2-benzyl-4,4,4-trifluorobutyric acid |
Formation of Cyclic Structures (e.g., Lactams, Heterocycles)
The bifunctional nature of this compound allows for its use in the synthesis of cyclic structures, most notably β-lactams. Intramolecular cyclization can be induced under appropriate conditions, often requiring activation of the carboxylic acid group. For instance, treatment with a dehydrating agent can promote the formation of the corresponding β-lactam, a structural motif present in many antibiotic drugs.
Furthermore, this amino acid can serve as a precursor for the synthesis of more complex heterocyclic systems. For example, the amino group can react with 1,3-dicarbonyl compounds to form pyrimidines or with other bifunctional reagents to construct various five- or six-membered heterocycles. The synthesis of 3-amino-4-substituted monocyclic β-lactams has been achieved through methods like the Staudinger cycloaddition, highlighting a potential route for the cyclization of derivatives of the title compound.
Reactivity of the Carboxylic Acid Group
The carboxylic acid functionality of this compound is a key site for derivatization, enabling the formation of esters and amides, as well as its reduction to the corresponding alcohol. The reactivity of this group can be influenced by the steric bulk of the adjacent benzyl group.
Esterification and Amide Formation
Esterification of the carboxylic acid can be carried out under standard conditions, such as Fischer esterification using an alcohol in the presence of a strong acid catalyst. Alternatively, reaction with alkyl halides in the presence of a base like cesium carbonate can yield the corresponding esters.
Amide formation at the carboxylic acid terminus is typically achieved by first activating the carboxyl group, for example, by converting it to an acid chloride or an active ester. The activated intermediate is then reacted with a primary or secondary amine to form the desired amide. This is a fundamental transformation in the synthesis of peptidomimetics and other bioactive molecules.
Reduction to Alcohols and Further Transformations
The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting 3-amino-2-benzyl-4,4,4-trifluorobutan-1-ol is a valuable chiral building block that can be used in further synthetic transformations. For instance, the hydroxyl group can be oxidized to an aldehyde or converted to a leaving group for subsequent nucleophilic substitution reactions. The selective reduction of the carboxylic acid in the presence of other functional groups requires careful selection of the reducing agent and reaction conditions.
Table 3: Reactions of the Carboxylic Acid Group
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Esterification | Methanol, H₂SO₄ (cat.) | Methyl 3-amino-2-benzyl-4,4,4-trifluorobutyrate |
| Amide Formation | 1. SOCl₂ 2. Benzylamine | N,2-Dibenzyl-3-amino-4,4,4-trifluorobutanamide |
Reactions at the α-Carbon (C-2, bearing the benzyl group)
The stereocenter at the α-carbon (C-2) is a key site for chemical modifications, influencing the molecule's three-dimensional structure and, consequently, its biological interactions.
Epimerization and Stereochemical Inversion Studies
Epimerization at the α-carbon of amino acids can occur, particularly under basic conditions, which facilitate the abstraction of the α-proton to form a planar enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of stereoisomers. nih.gov While specific studies on this compound are not extensively detailed in the provided results, the general principles of amino acid chemistry suggest that the α-proton's acidity is a critical factor. The presence of the electron-withdrawing trifluoromethyl group can influence the acidity of this proton, potentially affecting the rate of epimerization. nih.gov
Protecting groups, such as the 9-phenylfluorenyl (PhFl) group, have been shown to be effective in preventing Cα epimerization in amino acids, even under strongly basic conditions required for other transformations. acs.org Such strategies could be applicable to this compound to maintain its stereochemical integrity during synthesis and derivatization.
Functionalization of the Benzyl Moiety
The benzyl group offers a versatile handle for further molecular modifications. Common reactions targeting the benzylic position include radical, electrophilic, and metal-catalyzed fluorination. nih.gov These methods allow for the introduction of fluorine atoms into the benzyl side chain, which can significantly alter the compound's properties. nih.govorganic-chemistry.org
Palladium-catalyzed C(sp3)–H fluorination has been successfully applied to α-amino acids, demonstrating the feasibility of selectively modifying the benzylic position. beilstein-journals.org Additionally, photocatalytic methods using visible light can achieve direct fluorination of benzylic C-H bonds. organic-chemistry.org These synthetic strategies could be employed to create novel derivatives of this compound with tailored characteristics.
Influence of the Trifluoromethyl Group on Reaction Kinetics and Selectivity
The trifluoromethyl (-CF3) group is a powerful modulator of chemical reactivity due to its strong electron-withdrawing nature and significant steric presence. nih.govnih.gov
Inductive Effects on Acidity/Basicity and Nucleophilicity
The trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I effect). nih.govsolubilityofthings.com This effect significantly impacts the acidity and basicity of nearby functional groups. solubilityofthings.comnuph.edu.ua
Acidity: The -CF3 group increases the acidity of the carboxylic acid moiety by stabilizing the resulting carboxylate anion through electron withdrawal. solubilityofthings.com This makes the proton more readily donatable. The influence of this inductive effect diminishes with distance. solubilityofthings.comlibretexts.org
Basicity: Conversely, the electron-withdrawing nature of the -CF3 group decreases the basicity of the amino group. The lone pair of electrons on the nitrogen atom is less available for protonation due to the inductive pull of the nearby trifluoromethyl group.
Nucleophilicity: The reduced electron density on the amino group also leads to decreased nucleophilicity, which can affect the rates of reactions where the amino group acts as a nucleophile.
The table below summarizes the expected influence of the trifluoromethyl group on the acid-base properties of this compound compared to its non-fluorinated analog.
| Property | Influence of -CF3 Group | Rationale |
| Carboxylic Acid Acidity (pKa) | Decrease (more acidic) | Inductive electron withdrawal stabilizes the carboxylate conjugate base. solubilityofthings.com |
| Amino Group Basicity (pKb) | Decrease (less basic) | Inductive electron withdrawal reduces electron density on the nitrogen atom. |
| Amino Group Nucleophilicity | Decrease | Reduced electron density on the nitrogen atom makes it a weaker nucleophile. |
Steric Demands and Conformational Preferences in Reactions
The trifluoromethyl group is sterically demanding, behaving as a much larger substituent than a methyl or even a phenyl group. jst.go.jpdocumentsdelivered.com This steric bulk can significantly influence reaction pathways and product distributions.
Steric Hindrance: The size of the -CF3 group can hinder the approach of reagents to nearby reaction centers, affecting reaction rates and selectivity. jst.go.jp
Conformational Preferences: The presence of a trifluoromethyl group can lead to specific conformational preferences in molecules. nih.govnih.gov For example, in substituted prolines, a trifluoromethyl group tends to adopt an equatorial position to minimize steric interactions. nih.gov This conformational control can be crucial in directing the stereochemical outcome of reactions.
The interplay between the steric and electronic effects of the trifluoromethyl group can lead to unique reactivity and selectivity in various chemical transformations. nih.gov
Mechanistic Investigations of Key Transformations
While specific mechanistic studies for this compound are not extensively available in the provided search results, the reactivity of similar fluorinated compounds provides insight into potential reaction mechanisms.
For instance, in cycloaddition reactions involving trifluoromethylated compounds, the -CF3 group has been shown to increase the reactivity of the molecule by enhancing its electrophilic character. researchgate.netnih.govresearchgate.net Density Functional Theory (DFT) studies have been employed to analyze the role of the trifluoromethyl group in influencing reactivity and selectivity in such reactions. researchgate.netnih.gov
In gold-catalyzed reactions of internal CF3-alkynes, the trifluoromethyl group directs nucleophilic attack to the β-alkyne position through an inductive mechanism. acs.orgacs.org This highlights the directing effect the -CF3 group can have in complex transformations.
Mechanistic studies on the inactivation of aminotransferases by fluorinated inhibitors have revealed detailed pathways involving Schiff base formation, tautomerization, and subsequent reactions with active site residues. nih.gov These studies underscore the intricate role of fluorine-containing groups in modulating biochemical reaction mechanisms.
Further mechanistic investigations on this compound would be valuable to fully elucidate the influence of its unique structural features on its chemical behavior and to guide the rational design of new synthetic transformations and derivatives.
Advanced Spectroscopic and Structural Elucidation of 3 Amino 2 Benzyl 4,4,4 Trifluorobutyric Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for elucidating the structure of organic molecules. For 3-Amino-2-benzyl-4,4,4-trifluorobutyric acid, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive understanding of its atomic connectivity and stereochemistry.
¹H, ¹³C, ¹⁹F NMR Chemical Shifts and Coupling Constants
¹H NMR: A proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key signals would be expected for the protons of the benzyl (B1604629) group, the methine protons of the butyric acid backbone, and the amine protons. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and dihedral angles between adjacent protons.
¹³C NMR: A carbon-13 NMR spectrum would indicate the number of unique carbon environments in the molecule. Signals would be anticipated for the trifluoromethyl carbon, the carbonyl carbon of the carboxylic acid, the carbons of the benzyl group, and the aliphatic carbons of the butyric acid chain.
¹⁹F NMR: A fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single signal, likely a singlet or a finely split multiplet due to coupling with neighboring protons, would be expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift would be indicative of the electronic environment of the CF₃ group.
Hypothetical ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Phenyl-H | 7.20-7.40 | m | - |
| CH₂ (benzyl) | 2.80-3.00 | m | - |
| CH (α to COOH) | 3.10-3.30 | m | - |
| CH (β to COOH) | 3.80-4.00 | m | - |
| NH₂ | 1.50-2.50 | br s | - |
| COOH | 10.0-12.0 | br s | - |
Hypothetical ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
| COOH | 175-180 |
| Phenyl C (quaternary) | 135-140 |
| Phenyl CH | 125-130 |
| CF₃ | 120-125 (q) |
| CH (β to COOH) | 55-65 |
| CH (α to COOH) | 40-50 |
| CH₂ (benzyl) | 30-40 |
Hypothetical ¹⁹F NMR Data for this compound
| Fluorine | Chemical Shift (ppm) | Multiplicity |
| CF₃ | -60 to -80 | s |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and for determining the stereochemistry of the molecule.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks, helping to trace the connectivity of the protons in the butyric acid backbone and the benzyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon to which it is directly attached, allowing for the definitive assignment of the carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could help determine the relative stereochemistry of the substituents on the chiral centers by observing which protons are close to each other in space.
Dynamic NMR Studies on Conformational Exchange
The presence of multiple rotatable bonds in this compound suggests the possibility of conformational exchange. Dynamic NMR studies, involving the acquisition of NMR spectra at different temperatures, could provide insights into the energy barriers of these conformational changes. Line broadening or the coalescence of signals at different temperatures can be analyzed to determine the kinetics of these dynamic processes.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This highly accurate mass measurement allows for the unambiguous determination of the elemental formula of the compound, confirming its atomic composition.
Hypothetical HRMS Data for this compound
| Ion | Calculated Exact Mass | Observed Exact Mass |
| [M+H]⁺ | 262.1058 | (Not Available) |
| [M-H]⁻ | 260.0902 | (Not Available) |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The analysis of the resulting fragment ions provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon dioxide (CO₂). Cleavage of the carbon-carbon bonds in the butyric acid backbone and the benzyl group would also be expected, providing further confirmation of the compound's structure.
Hypothetical MS/MS Fragmentation Data for this compound ([M+H]⁺)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| 262.1 | 245.1 | NH₃ |
| 262.1 | 216.1 | COOH₂ |
| 262.1 | 91.1 | C₇H₇ (benzyl cation) |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. nih.govspringernature.com For this compound, which possesses a stereogenic center at the C3 position, single-crystal X-ray diffraction is crucial for unambiguously assigning the (R) or (S) configuration. nih.govnih.gov
While a crystal structure for this compound is not publicly available, analysis of closely related structures, such as (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid, provides a model for its likely solid-state conformation. nih.gov The crystal packing in such molecules is typically dominated by a network of intermolecular hydrogen bonds involving the amino and carboxylic acid functional groups. nih.gov
The determination of the absolute configuration is achieved through the analysis of anomalous dispersion effects, particularly when a heavier atom is present in the structure. thieme-connect.de In the absence of a heavier atom, the presence of the fluorine atoms in the trifluoromethyl group can still provide sufficient anomalous scattering with appropriate X-ray wavelengths (e.g., Cu Kα radiation) to confidently assign the absolute stereochemistry. thieme-connect.deed.ac.uk
Table 1: Representative Crystallographic Data for a Related β-Amino Acid Derivative, (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid. nih.gov
| Parameter | Value |
| Chemical Formula | C₁₆H₂₃NO₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 19.5872 (12) |
| b (Å) | 6.5263 (4) |
| c (Å) | 14.7598 (9) |
| β (°) | 120.846 (2) |
| Volume (ų) | 1619.89 (17) |
| Z | 4 |
| Key Hydrogen Bonds | O—H···O and N—H···O |
This data is for a structural analogue and serves as a predictive model for the solid-state packing of this compound.
Chiroptical Spectroscopy (e.g., Circular Dichroism (CD)) for Solution Conformation and Enantiomeric Purity
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the solution conformation of chiral molecules and assessing their enantiomeric purity. nih.govyoutube.com As a form of absorption spectroscopy, CD measures the differential absorption of left and right circularly polarized light by a chiral sample. nih.gov For this compound, CD spectroscopy can provide valuable information on the preferred solution-state conformation of the backbone and the influence of the benzyl and trifluoromethyl substituents.
The CD spectrum of a β-amino acid is sensitive to the torsional angles of the molecular backbone. nih.gov Peptides containing β-amino acids often exhibit characteristic CD spectra that can indicate the presence of helical or other ordered secondary structures. nih.govacs.org For a single molecule like this compound, the CD spectrum would be a fingerprint of its predominant solution conformation. The far-UV region (190-250 nm) is particularly informative for the peptide backbone. photophysics.com
Furthermore, CD spectroscopy is an effective method for determining the enantiomeric excess of a sample. nih.gov Since enantiomers give mirror-image CD spectra, the magnitude of the CD signal is directly proportional to the concentration of the chiral species. nih.gov By comparing the CD spectrum of a sample to that of a pure enantiomer, the enantiomeric purity can be quantified.
Table 2: Expected Circular Dichroism Characteristics for this compound.
| Wavelength Region | Expected Chromophore | Structural Information Provided |
| 190-230 nm | Carboxylic Acid | Contribution to the overall chiroptical signature |
| 200-250 nm | Amide (in derivatives) | Backbone conformation, presence of ordered structures |
| 250-280 nm | Phenyl group | Local environment of the benzyl side chain |
This table is based on general principles of CD spectroscopy for amino acids and their derivatives.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. researchgate.net These techniques are complementary and offer a comprehensive vibrational profile of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine (N-H stretching and bending), carboxylic acid (O-H and C=O stretching), and the trifluoromethyl group (C-F stretching). The broad O-H stretching band, typically in the range of 2500-3300 cm⁻¹, is indicative of strong hydrogen bonding in the solid state or in concentrated solutions.
Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in probing the vibrations of the carbon backbone and the symmetric stretching modes of the CF₃ group.
Hydrogen Bonding: The presence of the highly electronegative fluorine atoms in the trifluoromethyl group can influence the hydrogen-bonding network. While C-F bonds are generally considered weak hydrogen bond acceptors, intramolecular or intermolecular N-H···F or O-H···F interactions can occur under certain conditions and may be detectable as shifts in the vibrational frequencies of the N-H and O-H stretching modes. rsc.orgrsc.org Cryogenic gas-phase IR spectroscopy has been used to identify short NH+···F hydrogen bonds in fluorinated phenylalanines. rsc.org
Table 3: Expected Vibrational Frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| O-H (Carboxylic Acid) | Stretching (H-bonded) | 2500-3300 (broad) | Weak |
| N-H (Amine) | Stretching | 3200-3500 | 3200-3500 |
| C-H (Aromatic) | Stretching | 3000-3100 | 3000-3100 (strong) |
| C-H (Aliphatic) | Stretching | 2850-2960 | 2850-2960 |
| C=O (Carboxylic Acid) | Stretching | 1700-1730 | 1700-1730 |
| C=C (Aromatic) | Stretching | 1450-1600 | 1450-1600 (strong) |
| N-H (Amine) | Bending | 1580-1650 | Weak |
| C-F (CF₃) | Symmetric/Asymmetric Stretching | 1100-1350 (strong) | 1100-1350 |
This data represents typical ranges for the specified functional groups and may vary based on the specific molecular environment and physical state of the sample.
Academic Applications of 3 Amino 2 Benzyl 4,4,4 Trifluorobutyric Acid in Chemical Synthesis and Biology
Building Block in Peptide and Peptidomimetic Design
The incorporation of 3-amino-2-benzyl-4,4,4-trifluorobutyric acid into peptide sequences has been a key strategy for developing peptidomimetics with enhanced properties. The unique stereochemistry and electronic nature of this unnatural amino acid contribute to the design of peptides with tailored structures and functions.
The synthesis of peptides containing this compound can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase synthesis methodologies. libretexts.orgthaiscience.info
Fmoc Strategy: The Fmoc group is base-labile and is removed with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). The carboxylic acid of the incoming Fmoc-protected this compound is activated using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU or HBTU.
Boc Strategy: The Boc group is acid-labile and is removed with a moderately strong acid like trifluoroacetic acid (TFA). The subsequent coupling reactions are similar to the Fmoc strategy.
A significant advantage of SPPS is the ability to use excess reagents to drive the coupling reactions to completion, with purification performed only at the final step after cleavage of the peptide from the resin. peptide.com
Solution-Phase Synthesis: In solution-phase synthesis, the peptide is assembled in a stepwise manner in a suitable solvent. libretexts.org This method is often employed for the synthesis of shorter peptides or for large-scale production. Similar to SPPS, protecting groups are essential to prevent unwanted side reactions. The N-terminus of one amino acid and the C-terminus of another are protected, and the unprotected ends are coupled using a suitable activating agent. A series of model peptides containing α-trifluoromethyl-substituted amino acids have been successfully synthesized using solution-phase methods to study their properties. nih.gov
The table below summarizes the key aspects of incorporating this compound into oligopeptides.
| Synthesis Method | N-Terminal Protecting Group | C-Terminal Protection/Support | Coupling Reagents | Key Features |
| Solid-Phase Peptide Synthesis (SPPS) | Fmoc, Boc | Resin (e.g., Wang, Rink Amide) | DIC/HOBt, HATU, HBTU | Stepwise assembly on a solid support, purification at the end. |
| Solution-Phase Synthesis | Fmoc, Boc, Cbz | Esterification (e.g., methyl, benzyl) | DIC, EDC | Assembly in solution, purification after each step. |
The introduction of this compound into a peptide backbone can induce significant conformational constraints. nih.gov This is primarily due to the steric bulk of the trifluoromethyl and benzyl (B1604629) groups, which restricts the rotation around the peptide bonds. The gauche effect of the fluorine atoms can also influence the local geometry of the peptide chain.
The β-amino acid nature of this building block extends the peptide backbone by an additional carbon atom compared to natural α-amino acids. This alteration in the backbone can lead to the formation of novel secondary structures, such as helices and turns, that are not accessible to peptides composed solely of α-amino acids. By strategically placing this fluorinated β-amino acid within a peptide sequence, it is possible to stabilize specific conformations, such as β-strands or turns, which can be crucial for biological activity. researchgate.net
A major limitation of using natural peptides as therapeutic agents or research probes is their rapid degradation by proteases. nih.govmdpi.com The incorporation of unnatural amino acids, such as this compound, can significantly enhance the proteolytic stability of peptides.
Research has shown that peptides containing α-trifluoromethyl-substituted amino acids exhibit remarkable resistance to enzymatic cleavage. nih.gov For instance, when a trifluoromethyl-amino acid is placed at the P1 position relative to the cleavage site of the serine protease α-chymotrypsin, the resulting peptide shows absolute stability. nih.gov Considerable stability is also observed when the substitution is at the P2 or P'2 positions. nih.gov This stability is attributed to both the steric hindrance and the electronic effects of the trifluoromethyl group, which can disrupt the recognition and binding of the peptide by the protease. The absolute configuration of the fluorinated amino acid also plays a crucial role in determining the degree of proteolytic resistance. nih.gov
The enhanced stability of peptides containing this compound makes them excellent candidates for the development of long-lasting research probes for studying biological processes.
The following table details the findings on the proteolytic stability of peptides with α-Tfm amino acid substitutions.
| Position of α-Tfm Amino Acid | Proteolytic Stability against α-chymotrypsin |
| P1 | Absolute stability |
| P2 | Considerable stability |
| P'1 | Stability dependent on absolute configuration |
| P'2 | Considerable stability |
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. tcichemicals.com this compound can be considered a bioisostere of phenylalanine. nih.gov In this context, the benzyl group mimics the phenyl side chain of phenylalanine, allowing for similar aromatic interactions with biological targets.
However, the presence of the trifluoromethyl group and the β-amino acid backbone introduces significant modifications:
Electronic Effects: The highly electronegative fluorine atoms alter the electronic properties of the molecule, which can influence binding interactions.
Conformational Effects: The β-amino acid structure changes the peptide backbone, leading to different conformational preferences.
Metabolic Stability: The trifluoromethyl group enhances resistance to metabolic degradation.
By replacing phenylalanine with this compound in a molecular probe, researchers can investigate the importance of the peptide backbone conformation and the electronic nature of the side chain for biological activity, while benefiting from increased stability.
Chiral Synthon in Asymmetric Synthesis of Complex Molecules
Enantiomerically pure this compound serves as a valuable chiral building block, or synthon, for the asymmetric synthesis of more complex molecules. semanticscholar.org Its multiple functional groups and stereocenters provide a scaffold for the construction of a variety of chiral compounds.
While direct examples of the use of this compound in the synthesis of fluorinated heterocycles are not extensively documented, its structure lends itself to such applications. ekb.ege-bookshelf.de The amino and carboxylic acid functionalities can be utilized in cyclization reactions to form various heterocyclic rings.
For example, intramolecular condensation could lead to the formation of a chiral β-lactam, a key structural motif in many antibiotics. Alternatively, the amino group could be used as a nucleophile to react with other bifunctional reagents to construct more complex heterocyclic systems. The presence of the trifluoromethyl and benzyl groups on the resulting heterocycle would impart unique properties and provide further opportunities for chemical modification. The synthesis of fluorinated heterocyclic amino acids is an active area of research due to their potential applications in medicinal chemistry. nih.gov
Precursors for Other β-Amino Acids or Fluorinated Alcohols
This compound serves as a valuable chiral building block in synthetic chemistry. Its structure contains multiple functional groups that can be chemically modified to create other complex molecules. Fluorinated α-amino acids and their derivatives are recognized as versatile chiral precursors for compounds with pharmacological interest. researchgate.net The core structure of this β-amino acid can be used to synthesize a variety of other fluorinated compounds.
One significant application is its potential use as a precursor for the synthesis of β-amino-α-trifluoromethyl alcohols. The carboxylic acid group of the molecule can be reduced to a primary alcohol, yielding a 3-amino-2-benzyl-4,4,4-trifluorobutanol. The synthesis of β-amino-α-trifluoromethyl alcohols is a known route, often starting from precursors like α-aminoalkyl trifluoromethyl ketones which are then reduced. nih.gov Similarly, the reduction of the carboxylic acid in this compound provides a direct pathway to the corresponding amino alcohol. These fluorinated amino alcohols are important chiral synthons in their own right.
Furthermore, this compound can be a starting point for creating more complex, unnatural β-amino acids. nih.gov Techniques such as cross-coupling reactions, which are used to synthesize a wide variety of fluorinated unnatural amino acids, could potentially be applied to the benzyl group or other parts of the molecule to introduce additional diversity. nih.gov The development of synthetic routes to access complex fluorine-containing amino acids is an active area of research, driven by their utility in medicinal chemistry and chemical biology. nih.gov
Probes for Structural Biology and Conformational Studies (Non-Clinical)
The incorporation of fluorinated amino acids into peptides and proteins is a powerful strategy for investigating their structure, function, and dynamics. researchgate.netnih.gov The unique properties of the fluorine atom, particularly the trifluoromethyl group present in this compound, make it an exceptional tool for non-clinical structural biology and conformational analysis.
¹⁹F NMR Probes for Protein Environments and Interactions
The ¹⁹F nucleus is an ideal probe for Nuclear Magnetic Resonance (NMR) spectroscopy studies of biological macromolecules. ucla.edu The trifluoromethyl group of this compound allows it to serve as a sensitive reporter group when incorporated into peptides or proteins.
There are several reasons why ¹⁹F NMR is a powerful tool in this context:
High Sensitivity: The ¹⁹F nucleus has a spin of 1/2, a natural abundance of 100%, and a high gyromagnetic ratio, resulting in an intrinsic signal-to-noise ratio that is 83% of that of protons (¹H). ucla.edu
No Background Signal: Fluorine is virtually absent from biological systems, meaning that ¹⁹F NMR spectra of labeled proteins have no background signals from the biological matrix. ucla.eduresearchgate.net
Environmental Sensitivity: The ¹⁹F chemical shift has a very broad range (over 400 ppm) and is exquisitely sensitive to the local chemical environment. ucla.eduacs.org This sensitivity means that even subtle changes in protein conformation, ligand binding, or solvent exposure can lead to detectable changes in the ¹⁹F NMR signal. acs.orgnih.gov
When a peptide containing this compound is studied, the ¹⁹F NMR signal from the -CF₃ group provides a wealth of information. Changes in the chemical shift can be used to map conformational changes within a protein, even those occurring far from the active site. researchgate.net This technique allows for the investigation of protein folding, dimerization, aggregation, and interactions with other molecules, often using simple one-dimensional NMR experiments. ucla.eduacs.org The ability to insert a specific ¹⁹F label, such as this amino acid, into a protein allows researchers to probe specific regions of interest. researchgate.netnih.gov
| Property | Value/Description | Significance in Biological NMR |
|---|---|---|
| Natural Abundance | 100% | High signal intensity without isotopic enrichment. ucla.edu |
| Spin | 1/2 | Leads to sharp signals and straightforward spectral interpretation. ucla.edu |
| Gyromagnetic Ratio | High (83% of ¹H) | Contributes to high sensitivity, allowing for studies at low protein concentrations. ucla.edu |
| Chemical Shift Range | >400 ppm | Highly sensitive to the local electronic environment, making it an excellent probe for conformational changes. ucla.edu |
| Biological Abundance | Virtually zero | Results in background-free spectra, simplifying analysis. ucla.eduresearchgate.net |
Understanding Fluorine's Impact on Molecular Recognition and Folding
The introduction of fluorine atoms into amino acids does more than just provide an NMR probe; it actively influences the structure and behavior of the molecule. The trifluoromethyl group in this compound can significantly alter the properties of peptides and proteins into which it is incorporated, providing a tool to systematically study the forces that govern molecular recognition and folding. nih.govresearchgate.net
The effects of fluorine substitution can be attributed to several factors:
Hydrophobicity: Fluorinated amino acids are generally more hydrophobic than their non-fluorinated counterparts. nih.gov The increased hydrophobicity of a fluorinated residue can enhance the stability of a protein's folded structure, as the hydrophobic effect is a primary driver of protein folding. nih.gov
Steric and Electronic Effects: The C-F bond is highly polarized, which can lead to distinct dipole-dipole interactions and influence the conformations of individual amino acid side chains. nih.gov The electron-withdrawing nature of fluorine can also alter the properties of nearby functional groups, which in turn affects how they interact with their environment. researchgate.net
Conformational Preferences: The presence of fluorine can introduce conformational constraints, reducing the flexibility of a peptide chain. nih.govbeilstein-journals.org By replacing a natural amino acid with a fluorinated one like this compound, researchers can enforce specific secondary structures, such as β-turns or helices, and study how these structural changes affect biological activity. nih.govbeilstein-journals.org
These properties make fluorinated amino acids powerful tools for "deciphering the fluorine code"—systematically investigating how fluorine substitution can be used to fine-tune protein stability, folding rates, and protein-protein interactions. researchgate.net By observing the structural and functional consequences of incorporating this specific β-amino acid, researchers can gain fundamental insights into the principles of molecular recognition and the delicate balance of forces that maintain a protein's three-dimensional shape. nih.govresearchgate.net
| Property Affected | Effect of Fluorination (e.g., with a -CF₃ group) | Application in Research |
|---|---|---|
| Hydrophobicity | Generally increases. nih.gov | Enhancing protein thermal and chemical stability. nih.gov |
| Conformation | Can introduce predictable conformational biases and restrictions. nih.govbeilstein-journals.org | Controlling peptide secondary structure to study structure-function relationships. nih.gov |
| Proteolytic Stability | Often increases resistance to enzymatic degradation. | Designing more stable and long-lasting peptide-based therapeutics. |
| Molecular Interactions | Alters electronic properties, potentially creating new dipole-dipole or other non-covalent interactions. researchgate.netnih.gov | Modulating protein-protein or protein-ligand binding affinity and specificity. nih.gov |
Materials Science Applications
While fluorinated compounds, particularly perfluorinated molecules, have significant applications in materials science for creating materials with unique properties such as chemical inertness and hydrophobicity, specific applications for this compound in this field are not widely documented. The primary focus of research on complex fluorinated amino acids lies in their use as building blocks for pharmaceuticals and as probes in chemical biology and peptide science. researchgate.netnih.govresearchgate.net There is little indication in the scientific literature that this specific compound is used as a monomer for fluoropolymer synthesis or as a specialized precursor for other materials.
Theoretical and Computational Studies of 3 Amino 2 Benzyl 4,4,4 Trifluorobutyric Acid
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for this purpose.
Electronic Structure and Charge Distribution Analysis
An analysis of the electronic structure and charge distribution for 3-Amino-2-benzyl-4,4,4-trifluorobutyric acid would involve calculating molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), electrostatic potential surfaces, and partial atomic charges. This would provide insights into the molecule's reactivity, polarity, and potential sites for intermolecular interactions. However, no specific studies detailing these electronic properties for the target compound are publicly available.
Conformational Energy Landscapes and Preferred Conformations
The flexibility of the butyric acid backbone and the presence of the benzyl (B1604629) group suggest that this compound can adopt multiple conformations. Computational studies would typically explore the conformational energy landscape to identify low-energy, stable structures. This is crucial for understanding its biological activity, as the preferred conformation often dictates how the molecule interacts with biological targets. Despite the importance of this information, specific conformational analyses for this compound have not been reported in the literature.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Quantum chemical calculations can predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra. While this is a common application of computational chemistry, no studies were found that specifically predict the NMR parameters for this compound.
Molecular Dynamics (MD) Simulations for Solution Behavior and Interactions
Molecular dynamics simulations are employed to study the dynamic behavior of molecules in a solvent environment, typically water, to mimic physiological conditions. An MD simulation of this compound would provide information on its solvation, conformational flexibility over time, and interactions with solvent molecules. Such simulations are critical for understanding its pharmacokinetic properties. At present, there are no published MD simulation studies for this specific molecule.
Docking Studies to Elucidate Molecular Interactions (e.g., with enzyme active sites for probe development)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be instrumental in identifying potential biological targets, such as enzyme active sites, and in elucidating the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern its binding affinity. This information is vital for the development of probes and therapeutic agents. A search of the scientific literature did not yield any specific docking studies involving this compound.
Computational Design of Novel Derivatives with Tuned Properties
Computational methods are frequently used to design novel derivatives of a lead compound with improved properties, such as enhanced binding affinity, better selectivity, or improved metabolic stability. Starting from the structure of this compound, computational chemists could explore the effects of various chemical modifications. However, no research articles detailing the computational design of derivatives based on this specific scaffold could be located.
Future Directions and Emerging Research Avenues for 3 Amino 2 Benzyl 4,4,4 Trifluorobutyric Acid
Development of More Efficient and Sustainable Synthetic Routes
While methods for synthesizing fluorinated amino acids exist, a primary future objective is the development of more efficient and environmentally benign pathways to access enantiomerically pure 3-Amino-2-benzyl-4,4,4-trifluorobutyric acid. mdpi.comrsc.org Current research in the broader field of fluorinated amino acid synthesis points toward several promising avenues.
Chemoenzymatic strategies, which combine chemical and enzymatic steps, offer a green and highly selective approach. acs.org For instance, a potential route could involve an enzymatic aldol (B89426) reaction followed by chemical decarboxylation and enzymatic reductive amination, a method that has proven effective for a library of fluorinated aromatic l-α-amino acids and could be adapted for this β-amino acid. acs.org Another approach is the use of chiral auxiliaries combined with alkylation using trifluoromethyl-containing reagents, a method that has been successfully scaled for the synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid. mdpi.comnih.gov
Furthermore, flow chemistry presents a significant opportunity for the large-scale, continuous, and safe production of this compound, minimizing the need for intermediate purification and handling of potentially hazardous reagents. chemistryviews.org Direct fluorination or fluoroalkylation of precursor molecules is another area of active research that could lead to more direct and efficient synthetic protocols. rsc.org
| Synthetic Strategy | Potential Advantages for Target Compound | Key Challenges | Relevant Findings |
|---|---|---|---|
| Chemoenzymatic Cascade | High stereoselectivity, mild reaction conditions, reduced environmental impact. | Enzyme compatibility with trifluoromethylated substrates, optimization of multi-step cascade. | Has been used to generate libraries of fluorinated l-α-amino acids with high enantiomeric excess. acs.org |
| Asymmetric Catalysis | Direct access to enantiopure products, high atom economy. | Development of specific catalysts for the β-amino acid structure with the CF3 group. | Copper-catalyzed asymmetric difluoromethylation has yielded chiral α-difluorinated amino acids with excellent enantiomeric excess. mdpi.com |
| Flow Chemistry | Improved safety, scalability, and potential for continuous production without intermediate purification. | Requires specialized equipment and optimization of reaction parameters for flow conditions. | A protecting-group-free, semi-continuous process has been developed for racemic fluorinated α-amino acids. chemistryviews.org |
Exploration of Novel Reactivity and Unprecedented Transformations
The trifluoromethyl group exerts a strong electron-withdrawing effect, which can be harnessed to explore novel chemical reactions. mdpi.com Future research should investigate transformations that are uniquely enabled or influenced by the CF3 moiety in this compound. This could include developing new methods for peptide bond formation where the reactivity of the carboxylic acid or amino group is modulated by the nearby CF3 group.
Furthermore, the development of novel trifluoromethylation reactions remains a significant area of interest. pusan.ac.krnih.gov While this compound already contains a CF3 group, its backbone could serve as a scaffold to study late-stage functionalization or transformations of the trifluoromethyl group itself, which is a challenging but potentially rewarding field. Research into regioselective C-H trifluoromethylation on the benzyl (B1604629) group, guided by the existing stereocenter, could yield a new class of multi-functionalized amino acids. nih.gov The unique stereoelectronic properties of the molecule could also be exploited in asymmetric catalysis, either as a chiral ligand or as a reactant in novel cyclization or addition reactions.
Integration into Automated Synthesis Platforms for Library Generation
The generation of compound libraries is essential for drug discovery and materials science. Integrating the synthesis of this compound and its derivatives into automated platforms is a logical future step. chemrxiv.orgacs.org Such platforms, which can perform parallel reactions in miniaturized formats, would enable the rapid creation of a library of analogues. chemrxiv.org
By varying the aromatic substituent (in place of the benzyl group) or by modifying the amino or carboxyl groups, researchers could systematically explore the structure-activity relationships of peptides or small molecules containing this scaffold. Cell-free protein synthesis (CFPS) systems offer another avenue for automation, allowing for the site-specific incorporation of unnatural amino acids like this one into proteins, thereby enabling the rapid production of engineered proteins for functional studies. springernature.com
Advanced Applications as Building Blocks for Supramolecular Assemblies
The presence of both a fluorinated alkyl chain and an aromatic benzyl group makes this compound an exceptional candidate for designing novel self-assembling systems. Fluorinated segments promote the formation of unique supramolecular structures driven by fluorous interactions, which are distinct from hydrophobic interactions. scispace.comrsc.org
Future research could focus on how this molecule self-assembles in solution or at interfaces. The interplay between π-stacking of the benzyl groups, hydrogen bonding between the amino and carboxyl groups, and the solvophobic nature of the trifluoromethyl groups could lead to the formation of well-defined nanostructures such as nanotubes, vesicles, or gels. The introduction of fluorine can significantly alter the self-assembly motif, sometimes leading to unexpected and unprecedented architectures compared to non-fluorinated analogues. scispace.comnih.gov These materials could find applications in areas such as controlled release, catalysis, or as scaffolds for tissue engineering.
Potential as Probes in Advanced Imaging Techniques (Excluding Clinical PET/Diagnostic Applications)
The trifluoromethyl group serves as an excellent spectroscopic probe, particularly for ¹⁹F Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Imaging (MRI). nbinno.com Since there is no endogenous ¹⁹F signal in biological systems, this compound can be used to create highly specific probes. nih.govresearchgate.net
Future research will likely focus on incorporating this compound into peptides or polymers to create novel ¹⁹F MRI contrast agents for preclinical research and materials science applications. acs.orgresearchgate.net These probes could be used to monitor the self-assembly of materials, study protein folding and dynamics, or track the distribution of fluorinated materials in non-clinical settings. nbinno.com The single, strong signal from the three equivalent fluorine atoms in the CF3 group enhances sensitivity, making it an attractive building block for designing next-generation imaging tools for basic research. nih.gov
Investigation of Unique Physicochemical Modulations in Macromolecular Structures
Incorporating fluorinated amino acids into peptides and proteins can profoundly alter their physicochemical properties, including stability, folding, and biological activity. rsc.org The specific structural features of this compound suggest it could be a powerful tool for protein engineering.
The trifluoromethyl group is expected to enhance the hydrophobicity and thermal stability of peptides into which it is incorporated. nbinno.comnih.gov Its effect on secondary structure is an important area for investigation; while fluorinated amino acids can have lower intrinsic helix propensities, they have also been shown to stabilize β-sheet structures. rsc.org Future studies should systematically incorporate this amino acid into model peptides and proteins to quantify its impact on folding kinetics, thermodynamic stability, and resistance to proteolysis. The unique combination of steric bulk from the benzyl group and the electronic effects of the trifluoromethyl group could lead to novel protein folds or enhanced protein-protein interactions. rsc.org
| Macromolecular Property | Expected Effect of Incorporation | Underlying Physicochemical Principle | Potential Research Application |
|---|---|---|---|
| Thermal Stability | Increase | The high hydrophobicity of the CF3 group can strengthen the hydrophobic core of the protein. | Engineering of highly stable enzymes or therapeutic proteins. |
| Hydrophobicity | Increase | Fluorine is highly hydrophobic; the CF3 group significantly increases the lipophilicity of the side chain. nbinno.com | Modulating peptide interaction with cell membranes or hydrophobic proteins. |
| Secondary Structure | Context-dependent modulation | The steric bulk and unique stereoelectronic properties of the fluorinated side chain can influence backbone dihedral angles. rsc.org | Designing peptides with specific folds (e.g., stabilizing β-sheets in amyloid research). |
| Resistance to Proteolysis | Increase | The unnatural structure and the stability of the C-F bond can hinder recognition and cleavage by proteases. | Improving the in vivo half-life of peptide-based therapeutics. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
